N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Overview
Description
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an isopropyl group and a methoxyphenyl group attached to an ethanesulfonamide moiety. Its distinct molecular configuration allows it to participate in a variety of chemical reactions and makes it a candidate for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the alkylation of piperidine with isopropyl bromide under basic conditions to yield 1-isopropylpiperidine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to form the corresponding nitrile, which is subsequently reduced to the amine.
The next step involves the introduction of the methoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where the amine reacts with 4-methoxybenzyl chloride in the presence of a base to form the desired intermediate. Finally, the ethanesulfonamide moiety is introduced through a sulfonylation reaction using ethanesulfonyl chloride and a suitable base, such as triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Replacement of the methoxy group with other nucleophiles.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- N-((1-ethylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- N-((1-propylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
Uniqueness
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is unique due to the presence of the isopropyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-15(2)20-11-8-17(9-12-20)14-19-24(21,22)13-10-16-4-6-18(23-3)7-5-16/h4-7,15,17,19H,8-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCDHOGWKMKPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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